molecular formula C31H38N4O4 B2884354 N-cyclopentyl-4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 866346-19-2

N-cyclopentyl-4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Katalognummer: B2884354
CAS-Nummer: 866346-19-2
Molekulargewicht: 530.669
InChI-Schlüssel: HGGJGEUWNCQLIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a structurally complex molecule featuring a quinazolinone core, a cyclohexanecarboxamide group, and a 2,6-dimethylphenyl-substituted acetamide side chain. The quinazolinone moiety is known for its role in kinase inhibition, while the cyclohexanecarboxamide group may enhance pharmacokinetic properties such as solubility and metabolic stability .

Eigenschaften

CAS-Nummer

866346-19-2

Molekularformel

C31H38N4O4

Molekulargewicht

530.669

IUPAC-Name

N-cyclopentyl-4-[[1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C31H38N4O4/c1-20-8-7-9-21(2)28(20)33-27(36)19-34-26-13-6-5-12-25(26)30(38)35(31(34)39)18-22-14-16-23(17-15-22)29(37)32-24-10-3-4-11-24/h5-9,12-13,22-24H,3-4,10-11,14-19H2,1-2H3,(H,32,37)(H,33,36)

InChI-Schlüssel

HGGJGEUWNCQLIB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NC5CCCC5

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

N-cyclopentyl-4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound that has been studied for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its intricate structure which includes a cyclopentyl group, a quinazoline derivative, and several functional groups that contribute to its biological activity. The molecular formula is C28H38N4O4, and its structure can be represented as follows:

N cyclopentyl 4 (1(2(2,6dimethylphenyl) amino2oxoethyl)2,4dioxo1,2dihydroquinazolin3(4H) yl)methylcyclohexanecarboxamide\text{N cyclopentyl 4 }\left(1-\left(2-\left(2,6-\text{dimethylphenyl}\right)\text{ amino}-2-\text{oxoethyl}\right)-2,4-\text{dioxo}-1,2-\text{dihydroquinazolin}-3(4\text{H})\text{ yl}\right)\text{methyl}\text{cyclohexanecarboxamide}

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, it targets polo-like kinase 1 (Plk1), which is often overexpressed in various cancers .
  • Induction of Apoptosis : Studies have demonstrated that compounds similar to this structure can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, helping to mitigate oxidative stress within cells .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Anticancer Inhibits proliferation of cancer cells
Apoptosis Induction Triggers programmed cell death in tumor cells
Kinase Inhibition Targets Plk1 and other kinases
Antioxidant Reduces oxidative stress

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Plk1 Inhibition : A recent study investigated a series of quinazoline derivatives for their ability to inhibit Plk1. The lead compound showed significant anti-proliferative effects on various cancer cell lines, suggesting potential therapeutic applications for N-cyclopentyl derivatives .
  • Apoptosis Mechanism Exploration : Research involving mitochondrial dysfunction revealed that compounds with structural similarities could induce apoptosis through mitochondrial membrane potential disruption. This was evidenced by increased caspase activation in treated cells compared to controls .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)

  • Structure : Shares the 2,4-dioxoquinazolin-3-yl acetamide backbone but substitutes the cyclohexanecarboxamide with a dichlorophenylmethyl group.
  • Synthesis : Synthesized via hydrogen peroxide oxidation of a thioxo precursor followed by coupling with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide .

2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)

  • Structure: Incorporates a hydrazinylidene-cyanoacetamide group linked to a sulfamoylphenyl ring instead of a cyclohexanecarboxamide.
  • Data :
    • Yield : 94%
    • Melting Point : 288°C
    • IR/NMR : Strong C≡N (2214 cm⁻¹) and C=O (1664 cm⁻¹) signals; aromatic proton shifts at δ 7.20–7.92 ppm .
  • Applications : Likely explored for antimicrobial or anti-inflammatory activity due to sulfonamide and hydrazine functionalities .

N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide

  • Structure : Simplifies the main compound by replacing the cyclohexanecarboxamide with a cyclopentyl group.
  • Relevance: Highlights the importance of the 4-oxoquinazolinone core in modulating bioactivity, with cyclopentyl groups offering steric bulk for receptor binding .

Cyclohexanecarboxamide Derivatives

N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

  • Structure: Replaces the 2,6-dimethylphenylacetamide with a thioxoquinazolinylaminomethyl group.
  • Activity : The thioxo group may enhance metal-binding capacity, suggesting utility in chelation therapy or metalloenzyme inhibition .

N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide

  • Structure: Substitutes the quinazolinone core with an indazole ring and adds a methoxyphenyl group.
  • Synthesis : Achieved via coupling of a cyclohexanecarboxamide precursor with indazole derivatives .
  • Activity : Indazole moieties are common in kinase inhibitors (e.g., VEGF inhibitors), suggesting anticancer applications .

Substituent Effects on Bioactivity

  • 13b) .
  • Cyclohexanecarboxamide vs. Cyclopentyl : Cyclohexane’s larger ring may improve metabolic stability but reduce solubility compared to cyclopentyl derivatives .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Activity Reference
N-cyclopentyl-4-((1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide Quinazolinone Cyclohexanecarboxamide, 2,6-dimethylphenyl N/A Hypothesized kinase inhibition
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1) Quinazolinone Dichlorophenylmethyl N/A Anticonvulsant
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Hydrazinylidene-cyanoacetamide Sulfamoylphenyl, 4-methylphenyl 288 Antimicrobial (inferred)
N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide Thioxoquinazolinone Butyl, thioxo group N/A Chelation therapy (hypothetical)

Research Findings and Implications

  • Synthetic Flexibility: The quinazolinone core allows diverse functionalization, as shown in and , enabling tailored pharmacokinetic and target-binding properties.
  • Spectroscopic Trends : NMR data () indicate that substituents in regions A (positions 39–44) and B (29–36) significantly alter chemical shifts, guiding structural elucidation of analogues .
  • Activity Gaps: While anticonvulsant and antimicrobial activities are noted for some analogues (), data on the main compound’s efficacy are absent, highlighting a need for targeted assays.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters. Key factors include:
  • Temperature : Maintain 40–60°C during amide coupling to minimize side reactions (e.g., hydrolysis) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use coupling agents like HATU or EDCI for efficient amide bond formation .
  • Purification : Employ gradient elution in preparative HPLC to isolate high-purity fractions .
  • Validation : Monitor reaction progress via TLC or LC-MS to identify incomplete steps .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach ensures structural fidelity:
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the quinazoline core and cyclopentyl/cyclohexane substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹ for amides and diketones) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (quinazoline, sulfonamide):
  • Kinase Inhibition : Use ADP-Glo™ assays to test activity against tyrosine kinases (e.g., EGFR, VEGFR) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
  • Enzyme Binding : Perform fluorescence polarization assays to assess binding to dihydrofolate reductase (DHFR) .

Advanced Research Questions

Q. How can researchers elucidate the mechanistic basis of this compound’s biological activity?

  • Methodological Answer : Integrate orthogonal approaches:
  • Target Identification : Use surface plasmon resonance (SPR) to screen against protein libraries .
  • Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways post-treatment .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

  • Methodological Answer : Combine molecular modeling and data-driven analysis:
  • Docking Studies : Use AutoDock Vina to predict binding poses in kinase active sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories to assess residence times .
  • QSAR Modeling : Train models on analogs’ IC₅₀ data to prioritize synthetic targets .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Resolve discrepancies through:
  • Dose-Response Repetition : Test multiple concentrations in triplicate to confirm potency trends .
  • Orthogonal Assays : Validate kinase inhibition with both luminescence-based and radiometric assays .
  • Batch Analysis : Compare compound purity (via HPLC) across studies to rule out degradation artifacts .

Q. What strategies are recommended for in vivo pharmacokinetic and toxicity studies?

  • Methodological Answer : Design robust preclinical protocols:
  • ADMET Profiling : Use Caco-2 cells for permeability and hepatic microsomes for metabolic stability .
  • Rodent Models : Administer via IV and oral routes to calculate bioavailability (F%) and half-life (t₁/₂) .
  • Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify off-target effects .

Q. How can structural analogs be systematically designed to improve selectivity?

  • Methodological Answer : Leverage SAR insights for rational design:
  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the quinazoline ring to enhance kinase affinity .
  • Side Chain Optimization : Replace cyclopentyl with spirocyclic amines to reduce CYP450-mediated metabolism .
  • Bioisosteres : Substitute the carboxamide with sulfonamide groups to improve solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.